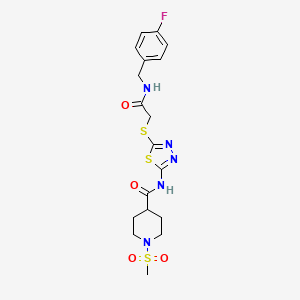

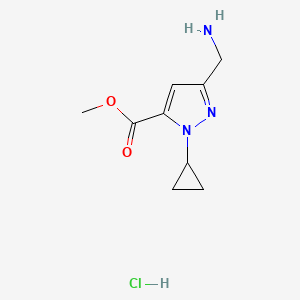

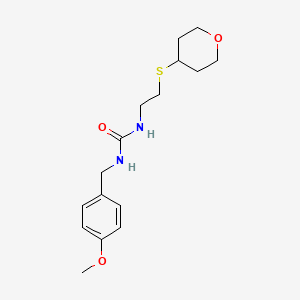

![molecular formula C11H19NO2 B2840784 (4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] CAS No. 1909287-18-8](/img/structure/B2840784.png)

(4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4’AR,8’aS)-octahydro-1’H-spiro[1,3-dioxolane-2,6’-quinoline]” is a complex organic compound. The compound contains a dioxolane ring, which is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . The compound also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the formula C9H7N .

Aplicaciones Científicas De Investigación

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives are recognized for their effectiveness as anticorrosive materials. They demonstrate good efficacy against metallic corrosion due to their high electron density and the ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This property is attributed to quinoline derivatives containing polar substituents like hydroxyl, methoxy, amino, and nitro groups, which adsorb effectively and form these complexes (Verma, Quraishi, & Ebenso, 2020).

Quinoline in Organic Materials and Nanoscience

The structural diversity of quinoline derivatives, particularly Hexaazatriphenylene (HAT) derivatives, has been harnessed in various applications including n-type semiconductors, sensors, liquid crystals, and microporous polymers for energy storage. These applications underscore the role of quinoline as a fundamental scaffold in organic materials and nanoscience (Segura et al., 2015).

Quinoline and Quinoxaline in Biomedical Applications

Quinoxaline and quinoline derivatives are vital for their antimicrobial activities and potential in treating chronic and metabolic diseases. Modifying the quinoxaline structure has yielded a wide array of biomedical applications, showcasing the versatility of quinoline derivatives in medicinal chemistry (Pereira et al., 2015).

Quinazolines and Pyrimidines for Optoelectronic Materials

Research on quinazoline derivatives for electronic devices, luminescent elements, and photoelectric conversion elements has been highlighted, demonstrating the value of quinazoline and pyrimidine fragments in creating novel optoelectronic materials. The incorporation of these fragments into π-extended conjugated systems is crucial for fabricating materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova et al., 2018).

Anticancer and Antimicrobial Properties of Quinoline Derivatives

Quinoline and quinazoline alkaloids have shown significant bioactivities, including antitumor, antimalarial, antibacterial, and antifungal properties. Quinine and camptothecin, notable quinoline alkaloids, have been pivotal in the development of antimalarial and anticancer drugs, respectively. This review underscores the potential of quinoline and quinazoline derivatives in drug discovery, highlighting their diverse biological activities (Shang et al., 2018).

Propiedades

IUPAC Name |

(4'aR,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-2-9-8-11(13-6-7-14-11)4-3-10(9)12-5-1/h9-10,12H,1-8H2/t9-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHLGDMIGLCTEF-ZJUUUORDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC3(CCC2NC1)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CC3(CC[C@@H]2NC1)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

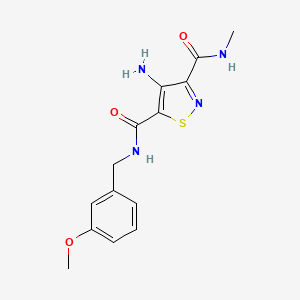

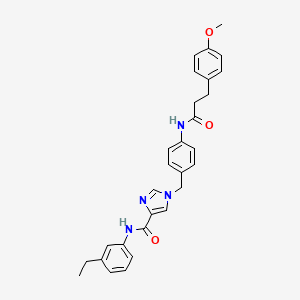

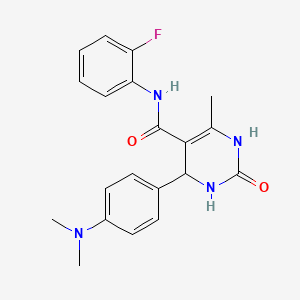

![N-benzhydryl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2840711.png)

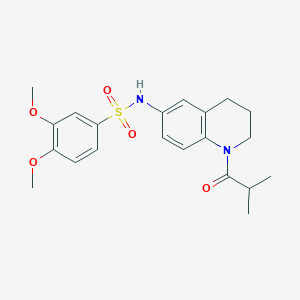

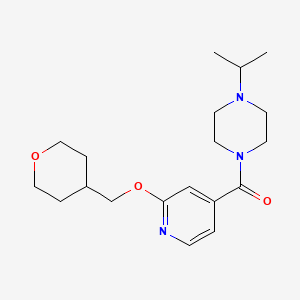

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2840721.png)

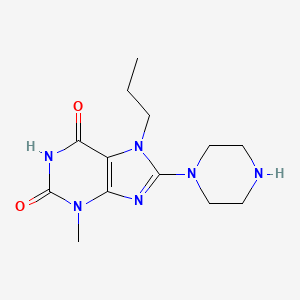

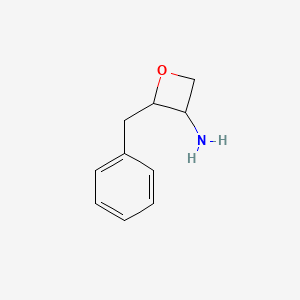

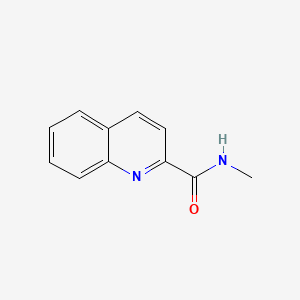

![Methyl 2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2840723.png)